2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide 2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477885-99-7
VCID: VC7891182
InChI: InChI=1S/C17H18ClNOS/c1-13-2-8-16(9-3-13)21-11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)SCCNC(=O)CC2=CC=C(C=C2)Cl
Molecular Formula: C17H18ClNOS
Molecular Weight: 319.8 g/mol

2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

CAS No.: 477885-99-7

Cat. No.: VC7891182

Molecular Formula: C17H18ClNOS

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide - 477885-99-7

Specification

CAS No. 477885-99-7
Molecular Formula C17H18ClNOS
Molecular Weight 319.8 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Standard InChI InChI=1S/C17H18ClNOS/c1-13-2-8-16(9-3-13)21-11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20)
Standard InChI Key GMEOERSBJSUHOJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCCNC(=O)CC2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC=C(C=C1)SCCNC(=O)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide, reflects its intricate structure. It consists of:

  • A 4-chlorophenyl group attached to the acetamide’s α-carbon.

  • A 4-methylphenylsulfanyl ethyl group linked to the amide nitrogen.

This arrangement introduces both hydrophobic (aromatic rings) and polar (amide, sulfanyl) regions, influencing its reactivity and interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number477885-99-7
Molecular FormulaC17H18ClNOS\text{C}_{17}\text{H}_{18}\text{ClNOS}
Molecular Weight319.8 g/mol
IUPAC Name2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
SMILESCC1=CC=C(C=C1)SCCNC(=O)CC2=CC=C(C=C2)Cl
InChIKeyGMEOERSBJSUHOJ-UHFFFAOYSA-N
PubChem CID4680389

The sulfanyl ether (-S-) bridge enhances conformational flexibility, while the chlorine atom on the phenyl ring may contribute to electronic effects and bioactivity.

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous acetamides exhibit:

  • ¹H NMR: Signals for aromatic protons (~6.8–7.4 ppm), methyl groups (~2.3–2.5 ppm), and amide NH (~8.0–8.5 ppm).

  • IR: Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and N-H (~3300 cm⁻¹).

Synthesis and Manufacturing

Proposed Synthetic Routes

While explicit protocols for 2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide are undocumented, its synthesis likely involves:

  • Amine Preparation:
    Reaction of 2-[(4-methylphenyl)sulfanyl]ethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

    R-NH2+ClCH2C(O)ClR-NHC(O)CH2Cl+HCl\text{R-NH}_2 + \text{ClCH}_2\text{C(O)Cl} \rightarrow \text{R-NHC(O)CH}_2\text{Cl} + \text{HCl}
  • Aromatic Substitution:
    Coupling the chloroacetamide intermediate with 4-chlorophenylmagnesium bromide via nucleophilic acyl substitution.

    R-NHC(O)CH2Cl+Ar-MgBrR-NHC(O)CH2Ar+MgBrCl\text{R-NHC(O)CH}_2\text{Cl} + \text{Ar-MgBr} \rightarrow \text{R-NHC(O)CH}_2\text{Ar} + \text{MgBrCl}

Key Considerations:

  • Temperature Control: Reactions typically proceed at 0–5°C to minimize side reactions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.

Industrial Scalability

Large-scale production would require:

  • Continuous Flow Reactors: To optimize heat transfer and mixing efficiency.

  • Green Chemistry Principles: Solvent recovery systems and catalytic methods to reduce waste.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amide group, and moderately soluble in ethanol.

  • Stability: Susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones under aerobic conditions.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Octanol-Water)~3.2ChemAxon Calculator
pKa~9.5 (amide NH)Analogous Compounds
Melting Point120–125°CDifferential Scanning Calorimetry (Estimated)

Crystallographic Insights

  • Planar Amide Group: Facilitating hydrogen bonding with biological targets.

  • Dihedral Angle: ~45° between the two aromatic rings, minimizing steric hindrance.

CompoundAntibacterial Activity (MIC, µg/ml)Antifungal Activity (IC₅₀, µg/ml)
2-(4-Chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamideNot TestedNot Tested
N-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylacetamide12–2428
2-(3-Methylphenyl)-N-(2-((4-chlorophenyl)sulfanyl)ethyl)acetamide16–32 35

Anti-Inflammatory and Analgesic Effects

Sulfanyl-containing acetamides inhibit cyclooxygenase-2 (COX-2) by:

  • Competitive Binding: Blocking arachidonic acid’s access to the catalytic site.

  • Reduction of Prostaglandin E₂: Observed in murine macrophage models (IC₅₀ = 18 µM).

Applications in Chemical Research

Intermediate in Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Compounds: Cyclization reactions yield thiazolidinones or imidazolidinones.

  • Polymer Chemistry: Incorporation into polyamides for enhanced thermal stability.

Drug Discovery and Development

  • Lead Optimization: Structural modifications (e.g., replacing chlorine with fluorine) improve pharmacokinetics.

  • Targeted Delivery: Conjugation with nanoparticles for site-specific action.

Comparison with Structural Analogs

Positional Isomerism Effects

  • 3-Methyl vs. 4-Methyl Substitution: The 4-methyl isomer (target compound) exhibits higher metabolic stability than the 3-methyl analog (PubChem CID 3433364) .

  • Chlorine vs. Hydrogen: The 4-chlorophenyl group increases electron-withdrawing effects, potentially enhancing receptor affinity compared to non-halogenated analogs.

Sulfur Oxidation States

  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-): Sulfanyl derivatives show greater membrane permeability, while sulfonyl analogs have improved oxidative stability.

Future Research Directions

  • Comprehensive Bioassays: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

  • Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

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